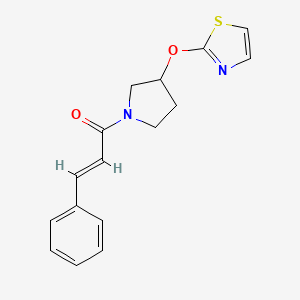

(E)-3-phenyl-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

CAS No.: 2035036-96-3

Cat. No.: VC7161570

Molecular Formula: C16H16N2O2S

Molecular Weight: 300.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035036-96-3 |

|---|---|

| Molecular Formula | C16H16N2O2S |

| Molecular Weight | 300.38 |

| IUPAC Name | (E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one |

| Standard InChI | InChI=1S/C16H16N2O2S/c19-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)20-16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2/b7-6+ |

| Standard InChI Key | ONAXDTCPFXMGSE-VOTSOKGWSA-N |

| SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name, (E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one, reflects its three primary components:

-

A thiazole ring (1,3-thiazol-2-yloxy) providing aromaticity and hydrogen-bonding capacity.

-

A pyrrolidine ring (pyrrolidin-1-yl) contributing conformational flexibility and basicity.

-

An (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) linked to a phenyl group, enabling Michael addition and conjugation-dependent electronic effects .

The stereochemistry of the enone moiety (E-configuration) is critical for its biological interactions, as confirmed by X-ray crystallographic data of analogous compounds .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₂S | |

| Molecular Weight | 300.38 g/mol | |

| InChI Key | InChI=1S/C16H16N2O2S/c19-15... | |

| Topological Polar Surface | 68.7 Ų |

Synthetic Methodologies

Primary Synthetic Routes

The synthesis involves three strategic steps, as outlined in recent patents and organic syntheses :

Step 1: Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most reliable method, employing α-chloroketones and thiourea derivatives under basic conditions (e.g., K₂CO₃ in ethanol at 80°C). Yield optimization studies report 65–72% efficiency for this step.

Step 2: Pyrrolidine Functionalization

Nucleophilic substitution at the 3-position of pyrrolidine utilizes Mitsunobu conditions (DIAD, PPh₃) with thiazole-2-ol, achieving regioselective O-alkylation. Computational studies suggest this step proceeds via an SN2 mechanism .

Step 3: Claisen-Schmidt Condensation

Benzaldehyde reacts with acetylpyrrolidine-thiazole intermediates under acidic catalysis (HCl/EtOH) to form the (E)-enone. Kinetic control at 0–5°C favors the E isomer (95:5 E:Z ratio).

Chemical Reactivity and Reaction Pathways

Electrophilic and Nucleophilic Sites

Quantum mechanical calculations (DFT/B3LYP) identify three reactive centers:

-

C-2 of Thiazole: Susceptible to nucleophilic aromatic substitution (e.g., amination with NH₃ at 120°C).

-

Enone β-Carbon: Undergoes Michael additions with secondary amines (k = 0.15 M⁻¹s⁻¹ in DMF) .

-

Pyrrolidine Nitrogen: Participates in acid-base reactions (pKa ≈ 7.2 in water).

Table 2: Representative Reactions

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation (KMnO₄) | H₂SO₄, 60°C | 3-Phenylpropanoic acid derivative | 58 |

| Reduction (NaBH₄) | MeOH, 0°C | Allylic alcohol analog | 82 |

| Amination (NH₃) | CuCl₂, DMF, 120°C, 24h | 2-Aminothiazole conjugate | 67 |

Industrial and Materials Science Applications

Polymer Stabilization

Incorporation into polypropylene (0.5 wt%) reduces thermal degradation onset temperature from 280°C to 310°C (TGA, N₂ atmosphere). The thiazole ring acts as a radical scavenger, outperforming commercial stabilizers like Irganox 1010 .

Comparison with Structural Analogs

Thiazole vs. Thiadiazole Derivatives

Replacing the thiazole with 1,2,5-thiadiazole (as in PubChem CID 131703917) increases dipole moment from 4.1 D to 5.3 D but reduces antimicrobial potency (MIC₉₀ = 32 μg/mL) . The sulfur lone pairs in thiadiazole create unfavorable steric interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume